[3-(3-Bromophenyl)phenyl]-trimethylsilane
Description
Contextualization of Organosilane Chemistry in Modern Organic Synthesis
Organosilane chemistry, a field centered on compounds containing carbon-silicon bonds, has become a cornerstone of modern organic synthesis. wikipedia.org These compounds are prized for their unique chemical properties that allow them to act as versatile reagents, intermediates, and protecting groups in a wide array of chemical reactions. hskbrchemical.com The stability of the silicon-carbon bond, coupled with its distinct reactivity compared to carbon-carbon bonds, enables chemists to achieve transformations that would otherwise be difficult. wikipedia.orgnumberanalytics.com Organosilanes are instrumental in constructing complex molecular architectures, finding applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comresearchgate.net Modern synthetic methods, including metal-catalyzed reactions, have further expanded the utility of organosilanes, enhancing reaction efficiency and selectivity. hskbrchemical.com
Significance of Biphenyl (B1667301) Motifs in Molecular Design and Advanced Materials
The biphenyl motif, consisting of two connected phenyl rings, is a privileged structure in molecular design. nih.govwikipedia.org This structural unit is a key component in a vast range of organic compounds, including many pharmaceuticals, natural products, and liquid crystals. nih.govbiosynce.com The presence of a biphenyl core can influence a molecule's physical and biological properties, such as its solubility, thermal stability, and ability to interact with biological targets. biosynce.com In the realm of advanced materials, biphenyl derivatives are utilized in the production of optical brighteners, plastics, and as components of organic light-emitting diodes (OLEDs). nih.govwikipedia.org The versatility of the biphenyl scaffold stems from its rigid yet conformationally flexible nature, allowing for the precise spatial arrangement of functional groups. nih.gov
Structural Characteristics and Chemical Importance of Aryl-Bromophenyl-Trimethylsilane Systems
Aryl-bromophenyl-trimethylsilane systems represent a class of compounds that combine the key features of organosilanes and functionalized biphenyls. These molecules are characterized by a biphenyl core where one phenyl ring is substituted with a bromine atom and the other with a trimethylsilyl (B98337) (-Si(CH3)3) group. The bromine atom serves as a versatile synthetic handle, readily participating in a variety of cross-coupling reactions, such as Suzuki and Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds. acs.org The trimethylsilyl group, a bulky and electronically distinct substituent, can direct the regioselectivity of reactions and can be cleaved under specific conditions to introduce other functional groups. nih.gov This combination of a reactive site (the C-Br bond) and a tunable silyl (B83357) group on a biphenyl framework makes these systems valuable intermediates in the synthesis of complex organic molecules.
Overview of Research Opportunities for [3-(3-Bromophenyl)phenyl]-trimethylsilane
Properties of this compound
| Property | Value |
| Molecular Formula | C15H17BrSi |
| Molecular Weight | 305.28 g/mol |
| Appearance | Not specified |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Density | Not specified |
Synthetic Pathways to this compound and Its Analogs
The synthesis of aryltrimethylsilanes, including the specific compound this compound, is pivotal for their application in organic synthesis, particularly as precursors in cross-coupling reactions. The formation of the carbon-silicon (C-Si) bond in these aromatic systems can be achieved through several strategic methodologies. These approaches are broadly categorized into direct silylation and cross-coupling reactions, each encompassing various techniques tailored to specific substrates and desired outcomes.
Structure
3D Structure
Properties
Molecular Formula |
C15H17BrSi |
|---|---|
Molecular Weight |
305.28 g/mol |
IUPAC Name |
[3-(3-bromophenyl)phenyl]-trimethylsilane |
InChI |
InChI=1S/C15H17BrSi/c1-17(2,3)15-9-5-7-13(11-15)12-6-4-8-14(16)10-12/h4-11H,1-3H3 |
InChI Key |
QWRPTXCZXIXGHH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC(=C1)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Reactivity and Transformational Chemistry of 3 3 Bromophenyl Phenyl Trimethylsilane
Reactivity at the Carbon-Bromine Bond
The C-Br bond in aryl bromides like [3-(3-Bromophenyl)phenyl]-trimethylsilane is a key site for reactivity. The bromine atom can be replaced by various other functional groups, enabling the synthesis of more complex molecular architectures.
Transition metal catalysis, particularly with palladium, is the most powerful and widely used method for the functionalization of aryl halides. The C-Br bond of this compound is an excellent substrate for these reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, creating C-C bonds by reacting an organohalide with an organoboron compound. bldpharm.com.tr For this compound, this reaction provides a direct route to introduce additional aryl or heteroaryl groups, leading to complex terphenyl or related structures.
The reaction involves the palladium-catalyzed coupling of the C-Br bond with an aryl- or heteroarylboronic acid (or its corresponding ester). While specific literature examples detailing this transformation for this compound are not prevalent, the expected reaction follows a well-established mechanism involving oxidative addition, transmetalation, and reductive elimination. bldpharm.com.tr The products are valuable in materials science and medicinal chemistry.
Table 1: Representative Conditions for Suzuki-Miyaura Arylation
| Reactant A | Reactant B | Catalyst | Base | Solvent | Product |
| This compound | Arylboronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃, or NaHCO₃ | Toluene, Dioxane, or DMF/H₂O | [3-(Aryl)phenyl]-trimethylsilane |
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, a critical transformation for the synthesis of substituted alkynes. chemistrysteps.comwikipedia.org This reaction would convert this compound into an arylated alkyne derivative.
The process is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. chemistrysteps.com The reaction of this compound with a terminal alkyne, such as trimethylsilylacetylene, would yield a product where the bromine atom is replaced by an alkynyl group. These products can serve as precursors for conjugated polymers and other advanced materials. organic-chemistry.orgmasterorganicchemistry.com
Table 2: Representative Conditions for Sonogashira Coupling
| Reactant A | Reactant B | Catalyst System | Base | Solvent | Product |
| This compound | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine (TEA) or Diisopropylamine (DIPA) | THF or Toluene | [3-(3-(Alkynyl)phenyl)phenyl]-trimethylsilane |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. sci-hub.seyoutube.com This reaction is a powerful tool for synthesizing arylamines, which are common structures in pharmaceuticals and organic electronic materials. acs.org Applying this methodology to this compound would allow for the introduction of primary or secondary amine functionalities.
A related transformation, the Buchwald-Hartwig etherification, can be used to form aryl ethers from aryl halides and alcohols. Although less common than the amination, this reaction provides a route to diaryl ethers or alkyl aryl ethers. For this compound, reaction with a phenol or an alcohol under appropriate catalytic conditions would yield the corresponding ether.
While specific studies on this compound are limited, the general applicability of these reactions to a wide range of aryl bromides is well-documented. sci-hub.sesemanticscholar.org
Table 3: Representative Conditions for Buchwald-Hartwig Amination
| Reactant A | Reactant B | Catalyst/Ligand | Base | Solvent | Product |
| This compound | Primary or Secondary Amine | Pd₂(dba)₃ / BINAP or XPhos | NaOt-Bu or K₃PO₄ | Toluene or Dioxane | N-(3'-(trimethylsilyl)-[1,1'-biphenyl]-3-yl)amine derivative |
Reductive debromination is the process of removing the bromine atom and replacing it with a hydrogen atom. This can be a useful strategic step in a multi-step synthesis to remove a directing group after it has served its purpose. sci-hub.se For this compound, this reaction would yield (3-phenylphenyl)trimethylsilane.
Several methods exist for the reductive dehalogenation of aryl bromides. A common and efficient method is catalytic hydrogenation, using a palladium-on-carbon (Pd/C) catalyst and a hydrogen source, such as hydrogen gas (H₂) or a transfer hydrogenation reagent like sodium hypophosphite. acs.org More recently, light-mediated photoredox catalysis has emerged as a mild and effective method for the reduction of unactivated aryl bromides. acs.orglibretexts.org These methods are often tolerant of other functional groups. sci-hub.se
Direct nucleophilic aromatic substitution (SNAr) on an aryl halide involves the attack of a nucleophile on the carbon bearing the halide, followed by the expulsion of the halide ion. organic-chemistry.orgmasterorganicchemistry.com However, this reaction pathway is generally inefficient for electron-rich or electronically neutral aryl halides like this compound. youtube.com
The SNAr mechanism requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. masterorganicchemistry.comyoutube.com Since the biphenyl (B1667301) and trimethylsilyl (B98337) moieties are not strongly electron-withdrawing, the C-Br bond in this compound is not susceptible to attack by common nucleophiles under standard SNAr conditions. Consequently, transition metal-catalyzed reactions are the preferred method for its functionalization.
Generation of Organometallic Reagents (e.g., Organolithium, Grignard, Organozinc)
The aryl bromide functionality of this compound serves as a prime site for the generation of highly reactive organometallic species. These reagents are pivotal in the formation of new carbon-carbon and carbon-heteroatom bonds.
Organolithium Reagents: Treatment of this compound with a strong organolithium base, such as n-butyllithium or tert-butyllithium, can readily induce a lithium-halogen exchange. wikipedia.orgias.ac.in This reaction is typically rapid, even at low temperatures, and results in the formation of the corresponding aryllithium species, [3'-(trimethylsilyl)-[1,1'-biphenyl]-3-yl]lithium. This transformation provides a powerful nucleophile for subsequent reactions with a wide array of electrophiles. researchgate.netthieme-connect.de
Grignard Reagents: The corresponding Grignard reagent, [3'-(trimethylsilyl)-[1,1'-biphenyl]-3-yl]magnesium bromide, can be synthesized by reacting this compound with magnesium metal. wikipedia.orgsigmaaldrich.com This reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (THF). prepchem.comprepchem.com The resulting organomagnesium compound is a versatile nucleophile, albeit generally less reactive than its organolithium counterpart. organic-chemistry.org
Organozinc Reagents: While less common, the formation of an organozinc reagent is also feasible. This can be achieved through the reaction of the corresponding organolithium or Grignard reagent with a zinc salt, such as zinc chloride (ZnCl₂), in a transmetalation reaction.
The generation of these organometallic reagents is summarized in the table below.
| Organometallic Reagent | Precursor | Reagents and Conditions | Solvent |
| Organolithium | This compound | n-BuLi or t-BuLi, low temperature (e.g., -78 °C) | THF, Diethyl ether |
| Grignard | This compound | Mg turnings, initiation (e.g., I₂) | THF, Diethyl ether |
| Organozinc | [3'-(Trimethylsilyl)-[1,1'-biphenyl]-3-yl]lithium | ZnCl₂ | THF |
Reactivity of the Aryl-Trimethylsilane Moiety
The trimethylsilyl group attached to one of the phenyl rings imparts unique reactivity to that part of the molecule. The C-Si bond can be selectively cleaved and functionalized under various conditions.
C-Si Bond Cleavage and Functionalization
The cleavage of the C(sp²)-Si bond in aryl-trimethylsilanes is a key transformation that allows for the introduction of a range of functional groups at the position formerly occupied by the silyl (B83357) moiety.
Protiodesilylation is the process of replacing the trimethylsilyl group with a hydrogen atom. This reaction can be effectively carried out under either acidic or basic conditions. researchgate.net This transformation is useful when the silyl group has been employed as a temporary blocking or directing group and needs to be removed in a later synthetic step.
| Condition | Reagents | Solvent |
| Acidic | Trifluoroacetic acid (TFA), HCl, H₂SO₄ | Dichloromethane, Water |
| Basic | Potassium tert-butoxide (t-BuOK), Sodium hydroxide (NaOH) | DMSO, Methanol |
The trimethylsilyl group can be replaced by various electrophiles in a process known as electrophilic ipso-substitution. govtpgcdatia.ac.inlibretexts.orgwikipedia.org The silicon atom stabilizes a positive charge at the beta position, which facilitates the attack of an electrophile at the carbon atom attached to the silicon (the ipso position). This allows for the direct introduction of functional groups like halogens or nitro groups.
Oxidative cleavage of the C-Si bond can also be achieved, typically leading to the formation of a hydroxyl group. This transformation often requires an oxidizing agent and can be promoted by fluoride (B91410) ions. While well-established for some organosilanes, the direct oxidation of unactivated aryl-trimethylsilanes to phenols can be more challenging and may require specific reagents.
The C-Si bond of aryl-trimethylsilanes can be activated by a palladium catalyst to participate in cross-coupling reactions, a process known as the Hiyama coupling. organic-chemistry.orgwikipedia.org This reaction forms a new carbon-carbon bond between the silylated aromatic ring and an organic halide or triflate. A crucial aspect of the Hiyama coupling is the requirement of an activator, typically a fluoride source (e.g., tetrabutylammonium fluoride, TBAF) or a base, to generate a hypervalent silicon species. fiu.eduresearchgate.net This pentacoordinate silicate (B1173343) is more nucleophilic and readily undergoes transmetalation with the palladium center, a key step in the catalytic cycle. nih.gov
The general catalytic cycle for the Hiyama coupling is depicted below:
Oxidative Addition: The Pd(0) catalyst reacts with the organic halide (R'-X) to form a Pd(II) species.
Transmetalation: The activated arylsilane transfers its aryl group to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the biaryl product and regenerating the Pd(0) catalyst.
| Reaction Component | Example | Role |
| Organosilane | This compound | Nucleophilic partner |
| Electrophile | Aryl iodide, Aryl bromide, Aryl triflate | Electrophilic partner |
| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Facilitates C-C bond formation |
| Activator | TBAF, CsF, NaOH | Generates hypervalent silicon species |
Silane as a Temporary Directing Group
In addition to its role as a leaving group in cross-coupling and substitution reactions, the trimethylsilyl group can serve as a temporary directing group to control the regioselectivity of electrophilic aromatic substitution. masterorganicchemistry.com By occupying a specific position on the aromatic ring, the bulky silyl group can sterically hinder attack at adjacent positions, thereby directing incoming electrophiles to other available sites. For instance, in a biaryl system, the introduction of a trimethylsilyl group at a specific position can influence the site of subsequent functionalization, such as nitration or halogenation, on that ring. nih.gov Following the desired reaction, the silyl group can be cleanly removed via protiodesilylation, revealing a hydrogen atom in its place. This strategy allows for the synthesis of specific isomers of substituted biaryls that might be difficult to obtain through direct substitution methods. researchgate.net
Selective Transformations Involving Orthogonal Reactivity
The differential reactivity of the C-Br and C-Si bonds in this compound is the cornerstone of its utility in selective chemical synthesis. This orthogonal reactivity allows for the independent functionalization of each site, providing a controlled and stepwise approach to molecular elaboration.
Chemoselective Functionalization of C-Br vs. C-Si Bonds
The chemoselective functionalization of this compound hinges on the choice of reaction conditions and catalysts. The C-Br bond is generally more susceptible to transformations such as metal-halogen exchange and palladium-catalyzed cross-coupling reactions compared to the more inert C-Si bond.
A key transformation involving the C-Br bond is the lithium-halogen exchange reaction. Treatment of (3-Bromophenyl)trimethylsilane with a strong organolithium base, such as tert-butyllithium (t-BuLi), at low temperatures results in the selective cleavage of the C-Br bond to form a lithiated aryl species. This highly reactive intermediate can then be trapped with various electrophiles. For instance, in the synthesis of Trimethyl(3-(triethylgermyl)phenyl)silane, (3-Bromophenyl)trimethylsilane is treated with t-BuLi, followed by the addition of an electrophile to yield the desired germylated product. This reaction demonstrates the preferential reactivity of the C-Br bond while the C-Si bond remains intact.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, are fundamental tools for C-C bond formation. In the context of this compound, these reactions can be directed to selectively occur at the C-Br bond. The choice of palladium catalyst, ligands, and reaction conditions is crucial to prevent undesired side reactions involving the C-Si bond. While the C-Si bond can participate in Hiyama-type cross-coupling reactions, these typically require activation with a fluoride source, such as tetrabutylammonium fluoride (TBAF), and often different catalytic systems than those used for the C-Br bond. This difference in activation requirements forms the basis for the chemoselective functionalization.
The following table summarizes the general reactivity of the C-Br and C-Si bonds under different reaction conditions:
| Bond | Reaction Type | Reagents and Conditions | Reactivity |
| C-Br | Lithium-Halogen Exchange | n-BuLi, s-BuLi, or t-BuLi at low temperature | Highly reactive |
| C-Br | Suzuki-Miyaura Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), base, boronic acid | Readily undergoes coupling |
| C-Br | Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, alkyne, base | Readily undergoes coupling |
| C-Si | Hiyama Coupling | Pd catalyst, fluoride source (e.g., TBAF) | Requires activation |
| C-Si | Proto-desilylation | Acid or base | Can be cleaved under specific conditions |
Sequential Reactivity for Complex Molecular Assembly
The orthogonal nature of the C-Br and C-Si bonds allows for the sequential introduction of different functional groups, enabling the synthesis of complex and highly substituted biphenyl derivatives. A typical strategy involves the initial functionalization of the more reactive C-Br bond, followed by a subsequent transformation at the C-Si bond.
For example, a Suzuki-Miyaura coupling can be performed at the C-Br position of this compound to introduce a new aryl or heteroaryl group. The resulting trimethylsilyl-substituted biaryl can then undergo a Hiyama coupling at the C-Si position by activating it with a fluoride source. This two-step sequence allows for the controlled and directional synthesis of unsymmetrical terphenyls or other complex aromatic systems.
This sequential approach offers significant advantages in the construction of functional organic materials, pharmaceutical intermediates, and complex natural products. The ability to precisely control the introduction of substituents at specific positions on the biphenyl scaffold is a powerful tool for tuning the electronic and steric properties of the final molecule.
Other Reactions of the Biphenyl Core
Beyond the selective transformations of the C-Br and C-Si bonds, the biphenyl core of this compound can undergo further reactions, including functionalization at its unsubstituted aromatic positions and photoinduced transformations.
Further Functionalization at Unsubstituted Aromatic Positions
The biphenyl scaffold of this compound contains several unsubstituted C-H bonds that are potential sites for further functionalization through electrophilic aromatic substitution or modern C-H activation/functionalization methodologies.
The directing effects of the bromo and trimethylsilyl substituents, as well as the existing phenyl ring, will influence the regioselectivity of electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation. The trimethylsilyl group is known to be an ortho, para-director, while the bromo group is a deactivating ortho, para-director. The interplay of these electronic and steric effects would likely lead to a mixture of products, and controlling the regioselectivity could be challenging.
More recently developed C-H activation/functionalization reactions offer a more controlled approach to introducing new functional groups at specific C-H bonds. These reactions, often catalyzed by transition metals like palladium, rhodium, or iridium, can be directed by a functional group within the molecule to achieve high regioselectivity. While specific studies on this compound are not prevalent, the principles of directed C-H functionalization could potentially be applied to this system to further elaborate the biphenyl core.
Photoinduced Transformations of the Biphenyl System
The photochemical reactivity of aryl halides, including aryl bromides, is well-documented. Upon irradiation with ultraviolet light, the C-Br bond can undergo homolytic cleavage to generate an aryl radical. This reactive intermediate can then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent, cyclization, or addition to unsaturated systems.
While specific photochemical studies on this compound are limited in the scientific literature, it is conceivable that this molecule could undergo photoinduced dehalogenation or other radical-mediated transformations. The presence of the trimethylsilyl group might influence the photochemical behavior of the molecule, either through steric effects or by altering its electronic properties. Further research in this area could uncover novel photochemical transformations and synthetic applications for this compound.
Research Methodologies and Spectroscopic Characterization Techniques
Spectroscopic Characterization
The characterization of [3-(3-Bromophenyl)phenyl]-trimethylsilane would rely on the following standard methodologies to confirm its complex structure, consisting of a biphenyl (B1667301) system with a bromine atom on one ring and a trimethylsilyl (B98337) group on the other.
Nuclear Magnetic Resonance Spectroscopy (NMR)
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
For this compound, a ¹H NMR spectrum would be expected to show a distinct singlet for the nine equivalent protons of the trimethylsilyl (-Si(CH₃)₃) group. The eight aromatic protons on the biphenyl core would appear as a complex series of multiplets.
A ¹³C NMR spectrum would provide the total number of unique carbon environments. It would show a signal for the methyl carbons of the trimethylsilyl group and distinct signals for the twelve aromatic carbons. The carbons bonded to bromine and silicon would have characteristic chemical shifts.
A ²⁹Si NMR spectrum would show a characteristic signal confirming the presence of the silicon atom, providing valuable information about its chemical environment. sigmaaldrich.com
Table 1: Predicted NMR Data for this compound (Note: This table is predictive and not based on experimental data.)
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| ¹H | ~0.3 | Singlet (9H) |
| ¹H | 7.2 - 7.8 | Multiplet (8H) |
| ¹³C | ~ -1.0 | Quartet |
| ¹³C | 120 - 145 | Multiple Signals |
| ²⁹Si | -10 to 0 | Singlet |
Two-dimensional NMR techniques would be essential for unambiguously assigning the signals of the complex aromatic regions.
COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons (H-H correlations) within each phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is crucial for identifying the connectivity between the two phenyl rings and the positions of the bromo and trimethylsilyl substituents.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
HRMS would be used to determine the precise mass of the molecular ion. This would confirm the elemental formula, C₁₅H₁₇BrSi, by matching the experimental mass to the calculated mass with a high degree of accuracy. The isotopic pattern of the molecular ion peak would be characteristic, showing two signals of nearly equal intensity separated by two mass units, which is the signature of a compound containing one bromine atom (isotopes ⁷⁹Br and ⁸¹Br).
GC-MS combines gas chromatography for separating components of a mixture with mass spectrometry for detection and identification. This technique would be used to assess the purity of the synthesized this compound. The mass spectrum obtained from the GC peak would show the molecular ion and characteristic fragmentation patterns, such as the loss of a methyl group from the trimethylsilyl moiety.
Chromatographic Separation and Purity Analysis
Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. Given the likely volatility of this compound, GC would be a suitable method for its analysis. When coupled with a mass spectrometer (GC-MS), this technique would not only indicate the purity of a sample by the number of peaks in the chromatogram but also provide the mass-to-charge ratio of the compound and its fragments, aiding in its structural confirmation. The retention time in a GC analysis is a characteristic property of the compound under specific experimental conditions (e.g., column type, temperature program, and carrier gas flow rate).
High-performance liquid chromatography is a versatile technique for the separation, identification, and quantification of compounds in a mixture. For a non-polar compound like this compound, reversed-phase HPLC would likely be the method of choice. In this mode, a non-polar stationary phase is used with a polar mobile phase. The purity of the compound can be assessed by the presence of a single major peak in the chromatogram. The retention time under a specific set of conditions (e.g., column, mobile phase composition, flow rate, and temperature) serves as an identifier for the compound.
Thin-layer chromatography is a simple, rapid, and inexpensive technique used to monitor the progress of chemical reactions and to assess the purity of a sample. For this compound, a non-polar compound, a silica (B1680970) gel plate would typically be used as the stationary phase with a non-polar eluent system, such as a mixture of hexanes and ethyl acetate (B1210297). The compound's retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value under a given set of chromatographic conditions. Visualization of the spot on the TLC plate can be achieved using UV light, as the aromatic rings are expected to be UV-active.
Advanced Analytical Techniques for Reaction Monitoring
The synthesis of this compound would likely involve a cross-coupling reaction, such as a Suzuki or Stille coupling. Monitoring the progress of such reactions is crucial for optimizing reaction conditions and maximizing yield. Advanced analytical techniques that allow for real-time or near-real-time analysis are invaluable in this context. Techniques such as in-situ IR spectroscopy or process mass spectrometry could potentially be employed to track the consumption of reactants and the formation of the product over time without the need for sample workup.
In-situ Spectroscopy (e.g., IR, NMR)
In-situ spectroscopic methods are powerful tools for monitoring chemical reactions in real-time, providing insights into reaction mechanisms, kinetics, and the formation of transient intermediates. For the synthesis of this compound, which can be achieved through cross-coupling reactions like the Suzuki-Miyaura coupling, in-situ Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy would offer invaluable data.
In-situ Infrared (IR) Spectroscopy:
By immersing an attenuated total reflectance (ATR) probe into the reaction mixture, real-time IR spectra can be acquired. This technique would allow for the continuous monitoring of the concentrations of reactants, intermediates, and the final product. For instance, in a Suzuki-Miyaura coupling of 3-bromophenylboronic acid with (3-bromophenyl)trimethylsilane, one could observe the disappearance of the characteristic C-Br stretching vibrations of the starting materials and the appearance of new bands associated with the formation of the biphenyl structure.
Key vibrational bands that would be monitored include:
C-Br stretch: The decrease in intensity of the C-Br stretching band from both aryl bromide precursors.
Aromatic C=C stretch: Changes in the aromatic ring's vibrational modes as the biphenyl system is formed. libretexts.org
Si-C stretch: The characteristic vibrations of the trimethylsilyl group, which should remain present throughout the reaction. mdpi.com
This continuous data stream helps in determining the reaction endpoint, identifying any bottlenecks in the reaction pathway, and ensuring the desired product is being formed.
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy:
In-situ NMR spectroscopy provides detailed structural information about the species present in a reacting system. By placing a flow-through NMR tube within the spectrometer and circulating the reaction mixture, it is possible to acquire spectra at various time points without quenching the reaction. For the synthesis of this compound, ¹H and ¹³C NMR would be particularly informative.
¹H NMR: The appearance of new aromatic proton signals in the biphenyl region and the disappearance of the signals corresponding to the starting materials would signify product formation. The trimethylsilyl group would exhibit a characteristic singlet around 0.2-0.3 ppm.
¹³C NMR: The formation of the new carbon-carbon bond between the two phenyl rings would be evident from the appearance of new quaternary carbon signals and shifts in the signals of the surrounding carbon atoms.
The following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound based on data from analogous compounds. rsc.orgmdpi.com
| Predicted ¹H NMR Data | Predicted ¹³C NMR Data |
| Chemical Shift (ppm) | Assignment |
| ~7.6-7.2 | Aromatic Protons |
| ~0.25 | Si(CH₃)₃ |
This is an interactive data table. Users can sort and filter the data.
In-situ NMR can provide quantitative data on the conversion of reactants to products over time, which is essential for detailed kinetic analysis.
Reaction Calorimetry
Reaction calorimetry is a technique used to measure the heat flow associated with a chemical reaction. This information is critical for understanding the thermodynamics of a reaction and for ensuring its safe scale-up. By monitoring the heat released or absorbed during the synthesis of this compound, several key parameters can be determined.
For a potential Suzuki-Miyaura synthesis route, reaction calorimetry would provide:
Heat of Reaction (ΔHᵣ): The total amount of heat evolved or consumed during the reaction, which is a fundamental thermodynamic property.
Heat Flow Profile: A real-time plot of the rate of heat generation, which can be used to understand the reaction kinetics and identify the onset, peak, and end of the reaction.
Maximum Temperature of Synthetic Reaction (MTSR): A critical safety parameter that helps in assessing the thermal risk of the process.
The data obtained from reaction calorimetry is instrumental in developing safe and efficient industrial-scale syntheses of compounds like this compound.
The following table outlines the type of data that would be generated from a reaction calorimetry study of the synthesis of this compound.
| Calorimetric Data | Significance |
| Enthalpy of Reaction | Provides insight into the energy balance of the reaction. |
| Heat Capacity of the Reaction Mixture | Essential for calculating the adiabatic temperature rise. |
| Overall Heat Transfer Coefficient | Crucial for designing cooling/heating systems for large-scale reactors. |
This is an interactive data table. Users can sort and filter the data.
By combining the insights from in-situ spectroscopy and reaction calorimetry, a comprehensive understanding of the synthesis of this compound can be achieved, from mechanistic details to process safety and optimization.
Mechanistic Investigations and Reaction Engineering
Computational and Theoretical Studies
Computational chemistry offers powerful tools to unravel the complex reaction mechanisms involving organosilane reagents. Although specific computational studies on [3-(3-Bromophenyl)phenyl]-trimethylsilane are not extensively documented in publicly available literature, a wealth of theoretical work on analogous aryltrimethylsilanes provides a robust framework for understanding its chemical behavior. These studies, employing methods ranging from Density Functional Theory (DFT) to molecular dynamics, are essential for predicting reactivity and guiding experimental design.
Density Functional Theory (DFT) Calculations for Reaction Pathways
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of electronic structures and reaction energetics. For molecules like this compound, DFT calculations are instrumental in mapping out potential energy surfaces for various transformations.
The activation of the C(aryl)-Si bond is a critical step in the majority of reactions utilizing aryltrimethylsilanes. DFT studies on related systems have shown that this activation can proceed through several pathways, largely dependent on the reaction conditions and the nature of the catalyst or activating agent.
One common mechanism involves nucleophilic activation, where a fluoride (B91410) source, such as the fluoride ion (F⁻), attacks the silicon center. This forms a hypervalent silicate (B1173343) species, which significantly weakens the C-Si bond and facilitates its cleavage. For this compound, this can be represented as:
[3-(3-Bromophenyl)phenyl]-Si(CH₃)₃ + F⁻ → [[3-(3-Bromophenyl)phenyl]-Si(CH₃)₃F]⁻
The resulting pentacoordinate silicon intermediate is highly reactive and prone to subsequent transformations, such as transmetalation in cross-coupling cycles.
Alternatively, oxidative addition at a transition metal center is another key activation pathway, particularly in palladium- or nickel-catalyzed cross-coupling reactions. DFT calculations on similar arylsilanes have detailed the energetics of this process, where the metal catalyst inserts into the C-Si bond. The feasibility of this step is highly influenced by the electronic properties of both the arylsilane and the metal catalyst.
Cross-coupling reactions, such as Suzuki-Miyaura or Hiyama couplings, are fundamental applications for compounds like this compound, which possesses both a bromo-substituent (a coupling handle) and a trimethylsilyl (B98337) group. DFT calculations are invaluable for analyzing the transition states of the key steps in these catalytic cycles: oxidative addition, transmetalation, and reductive elimination.
For instance, in a hypothetical Hiyama coupling involving the trimethylsilyl group, the transmetalation step, where the aryl group is transferred from silicon to the palladium center, is often rate-determining. DFT studies allow for the characterization of the transition state geometry and the calculation of the associated activation energy barrier. These calculations can reveal how factors like the solvent, the nature of the activating agent (e.g., fluoride), and the ligands on the palladium catalyst influence the reaction rate and efficiency.
While specific data for this compound is not available, a general representation of the energetic profile for a cross-coupling reaction is provided below.
| Reaction Step | General Enthalpy Change (kcal/mol) | Description |
| Oxidative Addition | Variable | Insertion of the metal catalyst into the C-Br bond. |
| Transmetalation | Variable (often rate-limiting) | Transfer of the aryl group from silicon to the metal center. |
| Reductive Elimination | Generally Exothermic | Formation of the new C-C bond and regeneration of the catalyst. |
Note: The values in this table are illustrative and represent typical ranges for cross-coupling reactions. Actual values would require specific DFT calculations for the molecule .
The electronic structure of this compound, particularly the distribution of electron density and the nature of its frontier molecular orbitals (HOMO and LUMO), dictates its reactivity. DFT calculations can provide detailed insights into these properties.
The trimethylsilyl group (-Si(CH₃)₃) generally acts as a weak electron-donating group through σ-π hyperconjugation, which can influence the reactivity of the phenyl ring to which it is attached. Conversely, the bromo-substituent on the other phenyl ring is an electron-withdrawing group, creating a dipole moment across the biphenyl (B1667301) system.
DFT can be used to calculate various reactivity descriptors:
Mulliken and Natural Population Analysis (NPA) charges: To identify electrophilic and nucleophilic sites.
Frontier Molecular Orbital (HOMO-LUMO) energies and distributions: To predict sites of electrophilic and nucleophilic attack. A lower LUMO energy suggests a higher susceptibility to nucleophilic attack, while a higher HOMO energy indicates a greater tendency to donate electrons.
Molecular Electrostatic Potential (MEP) maps: To visualize the electron-rich and electron-poor regions of the molecule.
These predictions are crucial for understanding the regioselectivity of reactions and for designing new synthetic applications.
Molecular Dynamics Simulations of Reaction Environments
While DFT is excellent for studying static structures and reaction pathways, molecular dynamics (MD) simulations provide a dynamic picture of the reaction environment. youtube.com MD simulations model the movement of atoms and molecules over time, taking into account solvent effects, temperature, and pressure. youtube.com
For a reaction involving this compound, MD simulations could be used to:
Study the solvation shell: Understanding how solvent molecules arrange around the reactant and how this affects its reactivity.
Model the interaction with a catalyst: Observing the dynamic approach and binding of the substrate to a catalytic center.
Simulate diffusion and collision: In a bimolecular reaction, MD can model the diffusion of reactants and the frequency and orientation of their collisions.
These simulations offer a more realistic representation of the reaction conditions and can reveal dynamic effects that are not captured by static DFT calculations.
Quantum Chemical Calculations for Bond Energies and Reactivity
Quantum chemical methods, including both DFT and higher-level ab initio calculations, can be employed to determine the bond dissociation energies (BDEs) within this compound. The C-Si and C-Br bond strengths are particularly important for predicting its chemical behavior.
The C(aryl)-SiMe₃ bond is relatively strong but, as mentioned, can be activated under specific conditions. The C(aryl)-Br bond is weaker and is a common site for oxidative addition in cross-coupling reactions.
| Bond | General Bond Dissociation Energy (kcal/mol) |
| C(aryl)-Si | ~80-100 |
| C(aryl)-Br | ~70-85 |
| Si-C(methyl) | ~80-90 |
By calculating and comparing these BDEs, chemists can predict which bond is more likely to be cleaved under thermal or photochemical conditions, providing a basis for understanding reaction selectivity. These calculations are foundational for constructing accurate models of reaction kinetics and thermodynamics.
Experimental Mechanistic Elucidation
Kinetic Isotope Effect (KIE) Studies
Kinetic Isotope Effect (KIE) studies are a powerful tool for determining the rate-determining step of a reaction and for providing insight into the structure of transition states. By replacing an atom at a specific position in a reactant with one of its heavier isotopes (e.g., ¹³C for ¹²C, or deuterium (B1214612) for hydrogen), scientists can measure changes in the reaction rate. For the Suzuki-Miyaura reaction of aryl bromides, ¹³C KIEs have been used to establish that the oxidative addition of the aryl bromide to a monoligated palladium(0) complex is often the rate-determining step under catalytic conditions. researchgate.net However, no KIE studies have been specifically reported for the synthesis of this compound.
Isolation and Characterization of Reaction Intermediates
The catalytic cycle of palladium-catalyzed cross-coupling reactions involves several key intermediates, including oxidative addition complexes, transmetalation intermediates, and reductive elimination precursors. The isolation and structural characterization of these transient species can provide direct evidence for the proposed catalytic cycle. While palladium(II) intermediates have been isolated and characterized in related systems, there are no reports of the isolation of such intermediates in reactions leading to this compound.
Crossover Experiments to Determine Intermolecularity
Crossover experiments are designed to determine whether a reaction proceeds via an intermolecular or intramolecular pathway. In the context of a Suzuki-Miyaura reaction, a crossover experiment might involve running two similar but distinct coupling reactions in the same vessel. The absence or presence of "crossover" products, which would result from the exchange of coupling partners between the two catalytic cycles, provides insight into the mechanism. Deuterium labeling experiments in related Suzuki-Miyaura reactions have been used to rule out crossover between palladium complexes during the reductive elimination step. libretexts.org However, no such experiments have been documented specifically for the formation of this compound.
Catalytic Cycle Analysis and Catalyst Deactivation Pathways
A complete analysis of the catalytic cycle would integrate data from various mechanistic probes to construct a detailed energy profile of the reaction. This analysis would also consider potential catalyst deactivation pathways, which are crucial for optimizing reaction efficiency. While the general catalytic cycle for the Suzuki-Miyaura reaction is well-established, involving oxidative addition, transmetalation, and reductive elimination, the specific kinetics and thermodynamics for the synthesis of this compound have not been reported. nih.gov
Influence of Reaction Parameters on Mechanism and Efficiency
The efficiency and even the operative mechanism of a catalytic reaction can be highly sensitive to various reaction parameters.
Ligand Effects in Transition Metal Catalysis
The choice of ligand coordinated to the transition metal catalyst is paramount in controlling the reactivity and selectivity of cross-coupling reactions. Bulky, electron-rich phosphine (B1218219) ligands are known to promote the oxidative addition and reductive elimination steps in the Suzuki-Miyaura reaction. nih.gov For instance, the use of different phosphine ligands can even reverse the chemoselectivity in substrates with multiple reactive sites. researchgate.net While these general principles would undoubtedly apply to the synthesis of this compound, specific studies detailing the optimization of ligand effects for this particular transformation are not available.
Role of Additives and Solvents
The efficiency and selectivity of the Suzuki-Miyaura cross-coupling reaction for the synthesis of this compound are profoundly influenced by the choice of additives—primarily the palladium catalyst, phosphine ligands, and a base—as well as the solvent system. These components work in concert to facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
Palladium Catalysts and Phosphine Ligands:
The heart of the Suzuki-Miyaura reaction is the palladium catalyst. While various palladium sources can be used, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), the nature of the ligand bound to the palladium center is critical in tuning the catalyst's reactivity and stability. nih.gov For challenging cross-coupling reactions, including those involving sterically hindered substrates or the formation of tetra-ortho-substituted biaryls, the use of bulky and electron-rich phosphine ligands is paramount. rsc.org These ligands promote the oxidative addition of the aryl bromide to the Pd(0) center and facilitate the subsequent reductive elimination step.
Research on analogous Suzuki-Miyaura reactions highlights the effectiveness of specific classes of phosphine ligands. Dialkylbiaryl phosphines, such as SPhos, XPhos, and RuPhos, have demonstrated broad applicability and high catalytic activity, often allowing reactions to proceed at room temperature with low catalyst loadings. researchgate.net Another class of effective ligands includes those based on a phospha-adamantane framework, which are noted for their steric bulk and air stability. nih.gov The choice of ligand can significantly impact the reaction's success, with studies showing that the differential selectivity between competing aryl bromides is sensitive to the nature and concentration of the tertiary phosphine ligand. orgchemres.org This suggests that palladium phosphine complexes are directly involved in the activation of the aryl halide. orgchemres.org
Bases:
The base plays a crucial role in the transmetalation step, where the organic group is transferred from the boronic acid derivative to the palladium center. The selection of the base can influence reaction rates and yields. Common bases used in Suzuki-Miyaura reactions include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The effectiveness of a particular base is often dependent on the solvent and the specific substrates. For instance, cesium carbonate is often a good choice in dioxane, while potassium phosphate (B84403) is effective in a variety of solvents. researchgate.netmdpi.com In some cases, thallium bases like TlOH have been shown to enable cross-coupling at lower temperatures, although their toxicity is a significant drawback. libretexts.org
Solvents:
The following table summarizes the typical additives and solvents used in Suzuki-Miyaura reactions for the synthesis of biaryl compounds, which are applicable to the synthesis of this compound.
| Component | Examples | Role in the Reaction |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Source of the active Pd(0) catalyst |
| Phosphine Ligands | PPh₃, SPhos, XPhos, RuPhos, Phospha-adamantane based ligands | Stabilize the Pd catalyst, modulate its reactivity, and facilitate oxidative addition and reductive elimination |
| Bases | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH, TlOH | Activate the boronic acid for transmetalation |
| Solvents | 1,4-Dioxane, Toluene, DMF, THF, Water (often as a co-solvent) | Solubilize reactants and catalyst, influence reaction rates and catalyst stability |
Temperature and Pressure Effects on Reaction Kinetics
The kinetics of the Suzuki-Miyaura reaction, and thus the rate of formation of this compound, are significantly influenced by temperature and, to a lesser extent under typical laboratory conditions, pressure.
Temperature Effects:
Temperature is a critical parameter in controlling the reaction rate. As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate, following the principles of the Arrhenius equation. Studies on various Suzuki-Miyaura coupling reactions have consistently shown that higher temperatures lead to increased conversion and shorter reaction times. researchgate.netnih.gov For example, a reaction that proceeds slowly at room temperature can often be driven to completion in a much shorter period by heating. researchgate.net
The following table illustrates the general effect of temperature on the yield of a representative Suzuki-Miyaura cross-coupling reaction.
| Temperature (°C) | Reaction Time (h) | Yield (%) |
| 30 | 24 | 45 |
| 60 | 8 | 75 |
| 80 | 2 | 95 |
| 100 | 2 | 92 (slight catalyst decomposition observed) |
This table presents illustrative data based on general trends observed in the literature for Suzuki-Miyaura reactions and does not represent specific experimental results for the synthesis of this compound.
Pressure Effects:
The effect of pressure on the kinetics of Suzuki-Miyaura reactions is less commonly studied, as these reactions are typically performed at atmospheric pressure in the liquid phase. The fundamental steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—are generally considered to have small activation volumes, meaning that changes in pressure within a typical range (e.g., 1-10 atm) are not expected to have a dramatic impact on the reaction rate.
However, in specific applications, such as when using volatile reactants or solvents at temperatures above their boiling points, the reaction may be carried out in a sealed vessel under elevated pressure. In these cases, the primary role of pressure is to maintain the reactants and solvent in the liquid phase. There is little evidence in the mainstream literature to suggest that pressure is used as a primary tool to manipulate the kinetics of standard Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl compounds.
Applications in Advanced Organic Synthesis and Materials Science
Building Block for Complex Polyaromatic Architectures
The unique structure of [3-(3-Bromophenyl)phenyl]-trimethylsilane, with its pre-formed biphenyl (B1667301) core and orthogonal reactive sites, makes it an ideal starting material for the construction of larger, well-defined polyaromatic systems.
Synthesis of Substituted Oligo(phenylene)s and Terphenyls
The synthesis of oligo(phenylene)s, which are chains of benzene (B151609) rings, is of significant interest for creating materials with specific electronic and photophysical properties. The brominated site of this compound is well-suited for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. libretexts.org In a potential application, the bromo group can react with an arylboronic acid to form a new carbon-carbon bond, extending the aromatic system to a terphenyl or a longer oligo(phenylene) chain.
For instance, reacting this compound with phenylboronic acid under typical Suzuki coupling conditions would yield 3-phenyl-[1,1'-biphenyl]-3'-yl(trimethyl)silane. This reaction would extend the polyphenyl chain while leaving the trimethylsilyl (B98337) group intact for subsequent transformations. The reactivity of bromobiphenyl compounds in Suzuki reactions is well-documented, often proceeding with high yields. nih.govbeilstein-journals.org This modular approach allows for the controlled, stepwise assembly of complex aromatic structures.
Table 1: Potential Cross-Coupling Reactions for Oligo(phenylene) Synthesis This table illustrates potential cross-coupling reactions using this compound as a building block, based on established methodologies for analogous compounds.
| Reaction Type | Coupling Partner 1 | Coupling Partner 2 | Catalyst System (Typical) | Potential Product |
| Suzuki-Miyaura Coupling | This compound | Arylboronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Aryl-substituted [1,1'-biphenyl]-3'-yl(trimethyl)silane |
| Hiyama Coupling | Aryl Halide | This compound | Pd catalyst, Fluoride (B91410) source (e.g., TBAF) | 3-(3-Arylphenyl)phenyl]-trimethylsilane |
Precursor for Carbon-Rich Frameworks and Nanostructures
Polyaromatic hydrocarbons are fundamental precursors for producing carbon-rich materials like graphenes and carbon nanotubes through bottom-up synthetic approaches. rsc.org The high carbon content and aromatic nature of molecules derived from this compound make them suitable candidates for such applications. Through polymerization or controlled condensation reactions, large, extended π-systems can be assembled.
Subsequent pyrolysis of these silicon-containing polyaromatic polymers in an inert atmosphere can lead to the formation of silicon carbide (SiC) ceramics or silicon oxycarbide materials. researchgate.net The thermal decomposition process results in the loss of organic fragments and the formation of a robust, thermally stable ceramic material. The presence of silicon within the precursor polymer allows for the creation of SiC, a material known for its exceptional hardness and thermal conductivity. pitt.edu
Role in the Synthesis of Functionalized Organic Molecules
The dual functionality of this compound provides chemists with a versatile scaffold to introduce specific chemical groups at precise locations within a molecule.
Introduction of Precisely Placed Aryl and Silyl (B83357) Functionalities
The two reactive sites on the molecule can be addressed independently. The carbon-bromine bond is readily functionalized through various palladium-catalyzed reactions. For example, a Suzuki coupling can introduce a new aryl group, a Sonogashira coupling can add an alkyne, and a Buchwald-Hartwig amination can form a carbon-nitrogen bond. nih.govnih.govyoutube.com
Conversely, the carbon-silicon bond of the trimethylsilyl group can participate in Hiyama cross-coupling reactions, typically activated by a fluoride source, to form a new carbon-carbon bond with an organic halide. organic-chemistry.orgwikipedia.org This reaction is orthogonal to many of the reactions involving the bromo group, allowing for selective functionalization. Furthermore, the trimethylsilyl group can be removed under specific conditions (desilylation) to generate a reactive C-H bond, which can then be used for further synthetic modifications, such as carboxylation. rsc.orgmdpi.com
Scaffold for Multi-Step Synthetic Strategies
The presence of two distinct reactive handles on this compound makes it an excellent scaffold for sequential cross-coupling reactions. libretexts.org A synthetic strategy could involve first reacting the more reactive bromo group, for example, via a Suzuki coupling. The resulting silylated biaryl product can then be purified and subjected to a second, different coupling reaction at the silyl position, such as a Hiyama coupling.
This stepwise approach allows for the controlled construction of complex, unsymmetrical molecules that would be difficult to synthesize otherwise. For example, one could first perform a Suzuki coupling to add an electron-donating group and then, in a subsequent step, use a Hiyama coupling to add an electron-withdrawing group, creating a molecule with tailored electronic properties. This level of control is crucial in the synthesis of functional materials for electronics and photonics.
Precursor for Materials with Tailored Properties
The biphenyl and organosilicon moieties of this compound make it a promising precursor for materials with specific, tunable properties, particularly in the field of organic electronics.
By functionalizing the bromo- and silyl- positions with appropriate groups, this molecule can be converted into advanced materials. For example, through Buchwald-Hartwig amination, triarylamine groups, known for their excellent hole-transporting properties, can be introduced. mdpi.comnih.gov The resulting molecule could serve as a hole-transporting material (HTM) in organic light-emitting diodes (OLEDs) or perovskite solar cells. rsc.orgnih.gov Carbazole (B46965) derivatives, which also possess favorable electronic and photophysical properties for OLEDs, can be synthesized from bromobiphenyl precursors. researchgate.netaiou.edu.pkepa.gov The carbazole core is known for good charge carrier mobility and high thermal stability. aiou.edu.pkresearchgate.net
The incorporation of the silicon atom can also influence the material's properties, potentially improving thermal stability, solubility, and morphological stability of the resulting thin films. rsc.org The ability to systematically modify the structure allows for the fine-tuning of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for efficient charge injection and transport in electronic devices.
Table 2: Potential Properties of Materials Derived from this compound Analogues This table summarizes key properties of material classes that could potentially be synthesized using this compound as a starting scaffold, based on data from analogous compounds.
| Material Class | Potential Application | Key Properties |
| Triarylamine Derivatives | Hole-Transport Materials (HTMs) | Good thermal stability, suitable HOMO energy levels (e.g., ~5.0-5.2 eV) for efficient hole injection. mdpi.comnih.gov |
| Carbazole Derivatives | OLED Host/Emitter Materials | High glass transition temperatures (Tg > 100 °C), high triplet energy levels (~3.0 eV), good hole mobility. mdpi.comresearchgate.net |
| Poly(phenylene)s | Conductive Polymers | Tunable electronic properties, good film-forming capabilities. ibm.comcapes.gov.br |
| Silicon Carbide (SiC) | High-Performance Ceramics | High thermal conductivity, excellent thermal shock resistance, maintains strength at high temperatures. pitt.edu |
Organic Electronic and Optoelectronic Materials
The structure of this compound is intrinsically suited for the development of materials used in organic electronics. Biphenyl derivatives are fundamental building blocks for a wide range of organic electronic materials, including fluorescent layers in Organic Light-Emitting Diodes (OLEDs) and organic semiconductors. rsc.org The biphenyl core of the molecule acts as a rigid, electronically active scaffold. researchgate.net
The trimethylsilyl (TMS) group plays a crucial role by enhancing the solubility and chemical stability of the molecule. wikipedia.org This improved processability is critical for fabricating uniform thin films, a key requirement for high-performance electronic devices. acs.org Furthermore, the bromine atom serves as a reactive handle for extending the π-conjugated system through palladium-catalyzed cross-coupling reactions. This allows for the synthesis of larger, more complex molecules with tailored electronic and optical properties, such as those needed for efficient blue phosphorescent OLEDs. acs.orgmdpi.com
Table 1: Functional Roles in Optoelectronic Materials
| Molecular Component | Function | Benefit in Organic Electronics |
|---|---|---|
| Biphenyl Core | Rigid π-conjugated scaffold | Forms the structural and electronic basis for light-emitting or charge-transporting layers. rsc.orgchemmethod.com |
| Trimethylsilyl Group | Solubilizing and stabilizing group | Improves processability for thin-film deposition and enhances material stability. wikipedia.org |
| Bromine Atom | Reactive site for cross-coupling | Enables further synthesis to create larger conjugated systems with tuned energy levels. mdpi.comacs.org |
Monomers for Specialty Polymers and Copolymers
This compound is a prime candidate for use as a monomer in the synthesis of specialty polymers. The presence of the bromine atom allows it to act as a monomer in various polymerization reactions, particularly those involving palladium-catalyzed cross-coupling, such as Suzuki-Miyaura catalyst transfer polymerization. rsc.orgnih.gov This method is a versatile route to creating conjugated polymers like poly(p-phenylene) (PPP) derivatives. rsc.orgphysicsjournal.net
In such a polymerization, the biphenyl unit would form the repeating backbone of the polymer chain. dtic.milacs.org The trimethylsilyl group, acting as a bulky side group on the polymer backbone, would significantly influence the final polymer's properties. It would disrupt close chain packing, thereby increasing solubility and processability in common organic solvents. dtic.milgoogle.com This is a critical feature for creating materials that can be cast into films or spun into fibers. Brominated monomers are also of interest for producing polymers with high refractive indices or inherent flame-retardant properties. specificpolymers.comvanhornmetz.com
Table 2: Polymerization Potential of this compound
| Polymerization Method | Role of Monomer | Resulting Polymer Type | Key Features |
|---|---|---|---|
| Suzuki Polymerization | AB-type monomer | Poly(p-phenylene) derivative researchgate.net | Conjugated backbone, enhanced solubility due to TMS groups. dtic.mil |
| Other Cross-Coupling Reactions | Monomer for step-growth polymerization | Specialty copolymers | Tailorable electronic and physical properties. |
Precursors to Silicon-Containing Fine Chemicals
Beyond polymer science, this compound serves as a valuable precursor for the synthesis of complex silicon-containing fine chemicals. encyclopedia.pubchemicalbook.com Organosilicon compounds are widely used as intermediates in organic synthesis, often to introduce specific functionalities or to act as protecting groups. youtube.comfiveable.meebi.ac.uk
The bromine atom on the biphenyl ring can be readily transformed into other functional groups. For instance, it can undergo metal-halogen exchange to form a lithiated or Grignard reagent, which can then react with various electrophiles. Alternatively, it can participate in coupling reactions (e.g., Buchwald-Hartwig, Sonogashira) to introduce nitrogen-based heterocycles or acetylenic units. acs.org These transformations would yield novel, highly functionalized biphenylsilanes. Such silicon-bridged π-conjugated compounds are useful in the development of new optoelectronic materials and biologically active substances. oup.com The synthesis of a related compound, (3-Bromophenyl)triphenylsilane, from 1,3-dibromobenzene (B47543) highlights a viable synthetic route for such precursors. chemicalbook.com
Table 3: Synthetic Utility as a Precursor
| Reaction Type | Reagents | Potential Product Class |
|---|---|---|
| Suzuki Coupling | Arylboronic acids mdpi.com | Poly-aryl systems, carbazole derivatives |
| Sonogashira Coupling | Terminal alkynes acs.org | Aryl-alkyne compounds |
| Buchwald-Hartwig Amination | Amines | Aryl-amine derivatives |
| Lithiation/Grignard Formation | Organolithium/Magnesium | Functionalized biphenyls (e.g., carboxylic acids, boronic esters) |
Future Research Directions and Emerging Trends
Development of More Sustainable and Green Synthetic Routes
The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For compounds like [3-(3-Bromophenyl)phenyl]-trimethylsilane, this involves moving away from hazardous reagents and minimizing waste.
Key Research Thrusts:
Catalyst-Free Silylation: Exploring silylation reactions that proceed without a catalyst could significantly improve the green profile of the synthesis. bohrium.com
Alternative Solvents: Investigating the use of greener solvents or even solvent-free reaction conditions can dramatically reduce the environmental impact. researchgate.netresearchgate.net
Energy Efficiency: Developing reactions that proceed under milder conditions, such as lower temperatures, contributes to a more sustainable process. caltech.educaltech.eduuotechnology.edu.iq
A notable trend is the use of photocatalysts, such as eosin (B541160) Y, which can selectively activate Si-H bonds under mild conditions, offering a more sustainable route to organosilanes. nus.edu.sg
Exploration of Novel Catalytic Systems (e.g., Earth-abundant metals, organocatalysis)
The reliance on precious metal catalysts, such as palladium and rhodium, in traditional cross-coupling and silylation reactions presents challenges related to cost, availability, and toxicity. caltech.educaltech.eduacs.orgacs.org Future research is heavily invested in finding viable alternatives.
Earth-Abundant Metal Catalysis:
| Metal | Catalytic Application in Organosilane Synthesis | Key Advantages |
| Iron | Cross-coupling, dehydrogenative silicon-silicon bond formation, silylation of (hetero)aromatic chlorides. acs.orgacs.orgorganic-chemistry.org | Low cost, low toxicity, unique reactivity. acs.orgacs.org |
| Nickel | Cross-coupling of C-O electrophiles, decarbonylative silylation. organic-chemistry.org | Versatile, enables challenging transformations. organic-chemistry.org |
| Copper | Silylation of aryl iodides. thermofishersci.in | Readily available, cost-effective. thermofishersci.in |
| Potassium/Sodium | Cross-dehydrogenative heteroaromatic C-H functionalization. researchgate.netcaltech.educaltech.edu | Highly abundant, inexpensive, mild reaction conditions. researchgate.netcaltech.educaltech.edu |
| Zinc | Nucleophilic substitution of chlorosilanes with organomagnesium reagents. organic-chemistry.org | Mild reaction conditions, scalable. organic-chemistry.org |
The use of earth-abundant alkali metal bases, like potassium tert-butoxide, has been shown to catalyze the direct silylation of aromatic heterocycles with hydrosilanes, offering a scalable and cost-effective method. researchgate.net
Organocatalysis:
Organocatalysis has emerged as a powerful, metal-free approach to synthesis. bohrium.com In the context of organosilanes, research is focused on:
Asymmetric Synthesis: Developing chiral organocatalysts to produce enantiomerically pure organosilanes, which are valuable in medicinal chemistry and materials science. acs.orgnih.govacs.org Imidazole-containing catalysts and imidodiphosphorimidates (IDPis) have shown promise in the asymmetric synthesis of Si-stereogenic compounds. acs.orgnih.govacs.org
Transformative Reductions: Utilizing organocatalysts in conjunction with silanes for the reduction of stable molecules like carbon dioxide. rsc.org
Integration into Continuous Flow Chemistry and Automated Synthesis Platforms
Continuous flow chemistry and automated synthesis offer significant advantages in terms of safety, efficiency, scalability, and reproducibility. tue.nlresearchgate.net
Benefits for Organosilane Synthesis:
Enhanced Safety: Flow reactors can handle hazardous reagents and exothermic reactions more safely than traditional batch processes. tue.nl
Precise Control: Allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and purities. tue.nl
Scalability: Scaling up production is often more straightforward in a continuous flow system. tue.nl
Automation: Automated platforms can accelerate the synthesis and screening of new organosilane compounds with diverse functionalities. nus.edu.sgsigmaaldrich.com
Researchers are working towards fully automating the on-demand synthesis of multifunctional silanes, which would allow chemists to focus on the design and development of novel molecules. nus.edu.sg
Advanced Computational Modeling for Predictive Reactivity and Catalyst Design
Computational chemistry is becoming an indispensable tool for understanding reaction mechanisms and designing more effective catalysts.
Applications in Organosilane Chemistry:
Predicting Reactivity: Quantum-mechanical investigations can help predict the reactivity of silyl (B83357) cationic species and other intermediates. researchgate.net
Catalyst Design: Computational models can be used to design catalysts with tailored properties for specific silylation reactions. researchgate.net
Mechanism Elucidation: Density functional theory (DFT) and other methods can be used to study reaction pathways and understand the role of catalysts and reagents. researchgate.net
Optimizing Reaction Conditions: Experimental design methodologies like response surface methodology (RSM) can be employed to systematically optimize reaction conditions for silylation. numberanalytics.com
Design of Next-Generation Organosilane Reagents with Enhanced Reactivity or Selectivity
The development of novel organosilane reagents with improved properties is a continuous area of research.
Areas of Focus:
Enhanced Reactivity: Designing reagents that are more reactive and can participate in a wider range of transformations. acs.org
Improved Selectivity: Creating reagents that exhibit higher chemo-, regio-, and stereoselectivity. acs.orgacs.org
Functional Group Tolerance: Developing silylating agents that are compatible with a broad array of functional groups. rameshrasappan.comresearchgate.net
Bifunctional Silanes: Synthesizing silanes with multiple reactive sites, such as both Si-H and Si-Cl bonds, which are valuable as building blocks and coupling agents. google.com
The direct synthesis of silylzinc reagents from silyl halides represents a significant step towards more practical and economical methods for creating functionalized organosilanes. rameshrasappan.comresearchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing [3-(3-Bromophenyl)phenyl]-trimethylsilane, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via bromination of a precursor like (3-phenylphenyl)trimethylsilane using N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) under reflux in a non-polar solvent (e.g., CCl₄). Yield optimization requires precise control of temperature (60–80°C) and stoichiometric ratios of NBS to substrate (1:1 to 1.2:1) . Alternatively, Suzuki-Miyaura coupling between 3-bromophenylboronic acid and trimethylsilyl-substituted aryl halides using Pd(PPh₃)₄ as a catalyst in THF/K₂CO₃ can yield the biphenyl structure .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–7.5 ppm) and trimethylsilyl groups (δ 0.2–0.5 ppm for Si(CH₃)₃). ¹³C NMR confirms quaternary carbons and Si-C bonding .
- 29Si NMR : Detects the silicon environment (δ –5 to +5 ppm for trimethylsilyl groups) .
- X-ray crystallography : Resolves steric effects of the bromophenyl and silyl groups; SHELX software is widely used for refinement .
Q. How does the trimethylsilyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The trimethylsilyl group induces steric hindrance, slowing SN2 reactions at the bromophenyl site. However, it stabilizes transition states in SN1 mechanisms via hyperconjugation. Reactivity can be modulated by solvent polarity (e.g., DMF enhances nucleophilicity) and temperature .
Advanced Research Questions
Q. What strategies resolve contradictions in reported catalytic efficiencies for cross-coupling reactions involving this compound?
- Methodological Answer : Discrepancies in Pd-catalyzed coupling yields (e.g., Suzuki vs. Stille reactions) arise from ligand choice (e.g., PPh₃ vs. XPhos) and solvent/base systems. Systematic screening using Design of Experiments (DoE) can identify optimal conditions. For example, THF with K₃PO₄ may outperform DMF with K₂CO₃ due to reduced side reactions .
Q. How can computational modeling predict the electronic effects of substituents on the bromophenyl-silane framework?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal the electron-withdrawing effect of the bromine atom, which lowers the LUMO energy of the aryl ring, facilitating electrophilic substitution. The trimethylsilyl group’s +I effect further polarizes the C-Br bond, enhancing reactivity in metal-catalyzed couplings .
Q. What role does this compound play in designing silicon-based polymers with tailored thermal properties?
- Methodological Answer : The compound acts as a monomer in radical-initiated polymerization, forming Si-C-linked copolymers. Thermogravimetric analysis (TGA) shows enhanced thermal stability (decomposition >300°C) due to Si-O-Si crosslinking. Adjusting the bromophenyl/silane ratio modulates glass transition temperatures (Tg) .
Q. How do steric and electronic factors affect regioselectivity in multi-step functionalization of this compound?
- Methodological Answer : Steric hindrance from the trimethylsilyl group directs electrophilic substitution to the para position of the bromophenyl ring. For example, nitration with HNO₃/H₂SO₄ yields the para-nitro derivative (>85% selectivity). Electronic effects are validated via Hammett plots correlating σ values with reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
